Home > Products > Screening Compounds P121860 > Quinacrine hydrochloride
Quinacrine hydrochloride - 130-42-7

Quinacrine hydrochloride

Catalog Number: EVT-444987
CAS Number: 130-42-7
Molecular Formula: C23H31Cl2N3O
Molecular Weight: 436.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinacrine Hydrochloride is the dihydrochloride salt of the 9-aminoacridine derivative quinacrine with potential antineoplastic and antiparasitic activities. Quinacrine may inhibit the transcription and activity of both basal and inducible nuclear factor-kappaB (NF-kappaB), which may result in the induction of tumor suppressor p53 transcription, the restoration of p53-dependent apoptotic pathways, and tumor cell apoptosis. Continuous NF-kappaB signaling, present in many tumors and in chronic inflammatory processes, promotes the expression of antiapoptotic proteins and cytokines while downregulating the expression of proapoptotic proteins, such as p53.
An acridine derivative formerly widely used as an antimalarial but superseded by chloroquine in recent years. It has also been used as an anthelmintic and in the treatment of giardiasis and malignant effusions. It is used in cell biological experiments as an inhibitor of phospholipase A2.
Source and Classification

Quinacrine hydrochloride is derived from quinine, a natural alkaloid extracted from the bark of the cinchona tree. The compound is classified as a small molecule with a chemical formula of C23H30ClN3OC_{23}H_{30}ClN_{3}O and a molecular weight of approximately 399.96 g/mol . It is categorized primarily as an antimalarial drug but has been repurposed for various scientific applications, including its potential use in oncology .

Synthesis Analysis

The synthesis of quinacrine hydrochloride involves several chemical reactions starting from simpler organic compounds. One common method includes the reaction of 6-chloro-2-methoxyacridine with diethylamine, leading to the formation of quinacrine. The process typically requires careful control of reaction conditions to ensure high yield and purity.

Technical Details

  1. Starting Materials: The synthesis often begins with 6-chloro-2-methoxyacridine.
  2. Reagents: Diethylamine is commonly used as a reagent.
  3. Reaction Conditions: The reaction is usually carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
  4. Purification: Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate quinacrine hydrochloride from by-products.
Molecular Structure Analysis

Quinacrine hydrochloride has a complex molecular structure characterized by an acridine backbone with various functional groups attached.

Chemical Reactions Analysis

Quinacrine hydrochloride participates in various chemical reactions that are essential for its biological activity.

Reactions and Technical Details

  1. Intercalation with DNA: Quinacrine binds to deoxyribonucleic acid by intercalating between base pairs, which inhibits transcription and translation processes .
  2. Inhibition of Enzymes: It acts as an inhibitor of phospholipase A2, affecting lipid metabolism within cells .
  3. Lysosomal Membrane Permeabilization: Quinacrine induces lysosomal membrane permeabilization, contributing to its anticancer effects by enhancing apoptosis in tumor cells .
Mechanism of Action

The mechanism through which quinacrine exerts its pharmacological effects is multifaceted.

Process and Data

  1. DNA Binding: By intercalating into DNA, quinacrine disrupts normal cellular processes, leading to apoptosis in susceptible cells .
  2. Lysosomal Disruption: Quinacrine causes lysosomal membrane permeabilization, which can trigger apoptotic pathways in cancer cells .
  3. Antimicrobial Action: Its ability to bind to nucleoproteins allows it to exert antimicrobial effects against protozoan parasites like Giardia lamblia .
Physical and Chemical Properties Analysis

Quinacrine hydrochloride exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • State: Solid
  • Solubility: Slightly soluble in water (0.00239 mg/mL) but more soluble in organic solvents .
  • LogP: Approximately 5.5, indicating moderate lipophilicity.

Chemical Properties

  • pKa: 10.3, suggesting it is a weak base.
  • Melting Point: 248-250 °C .
  • Polar Surface Area: 37.39 Ų, indicating its potential for cellular permeability.
Applications

Quinacrine hydrochloride has a wide range of scientific applications beyond its initial use as an antimalarial agent.

  1. Antimalarial Treatment: Historically used for malaria prevention and treatment before being largely replaced by chloroquine .
  2. Cancer Therapy: Recent studies have highlighted its potential in oncology, particularly in enhancing the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) in ovarian cancer treatment .
  3. Lupus Treatment: It has been used effectively for treating systemic lupus erythematosus and discoid lupus erythematosus due to its immunomodulatory effects .
Historical Development and Regulatory Evolution of Quinacrine Hydrochloride

Discovery and Early Synthesis in the Context of Antimalarial Research

Quinacrine hydrochloride emerged as the first synthesized alternative to quinine, a natural alkaloid derived from the South American cinchona bark tree historically used to treat malaria-type symptoms. Developed in the late 1920s by German researchers at I.G. Farbenindustrie, it was initially designated Atabrine and represented a breakthrough in antimalarial drug discovery. Its chemical structure—a heterocyclic three-ring acridine derivative (specifically, 4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine)—placed it among aminoacridines like amsacrine and proflavine. This synthesis occurred during an extensive antimicrobial program that evaluated over 12,000 compounds, with quinacrine and pamaquine identified as viable candidates [1] [5].

During World War II, quinacrine hydrochloride supplanted quinine for U.S. soldiers due to quinine shortages. The U.S. Surgeon General documented its administration to over three million soldiers stationed in malaria-endemic regions like the South Pacific. Military protocols enforced daily prophylactic dosing, enabling rigorous safety and efficacy monitoring. This large-scale deployment established quinacrine as one of modern medicine’s most studied synthetic drugs. Post-war, chloroquine (developed in 1934 but initially deemed too toxic) replaced quinacrine as the primary antimalarial by 1945. Hydroxychloroquine followed in the 1950s to reduce chloroquine’s toxicity [1] [3] [5].

Table 1: Key Antimalarial Compounds Derived from Quinine (1930s–1950s)

CompoundYear DevelopedStructural ClassInitial Limitations
Quinacrine hydrochlorideLate 1920sAcridine derivativeYellow skin discoloration, gastrointestinal side effects
Chloroquine phosphate19344-AminoquinolineInitially rejected for high toxicity
Hydroxychloroquine sulfate1950s4-Aminoquinoline with hydroxy groupDeveloped solely to mitigate chloroquine toxicity

Transition from Antimalarial to Multidisciplinary Therapeutic Applications

Quinacrine hydrochloride’s therapeutic utility expanded significantly beyond malaria after clinicians observed incidental benefits in autoimmune conditions. During WWII, military physicians documented symptom relief in soldiers with lupus who were receiving quinacrine prophylaxis. This prompted formal clinical investigations, including Francis Page’s landmark 1951 Lancet study, where 14 of 18 lupus erythematosus patients showed "good or excellent improvement" in skin lesions at daily doses of 100–300 mg [1]. By 1953, Bernard Rhodes and Manuel Allende reported complete lesion resolution in 7 of 25 discoid lupus patients, cementing quinacrine’s role in rheumatology [1].

Its applications diversified further through mid-20th-century research:

  • Parasitic Diseases: Food and Drug Administration approval for giardiasis and tapeworm infections, leveraging its antiprotozoal properties [2].
  • Oncology: Intrapleural administration for malignant effusions, achieving 25–50% response rates by inducing sclerosing effects [2].
  • Contraception: Transcervical administration to trigger fallopian tube fibrosis, though later restricted due to safety controversies [2].
  • Neurodegenerative Research: Clinical trials for Creutzfeldt-Jakob disease (National Institute of Aging) and prostate cancer (University of Chicago), exploiting its nuclear protein modulation capabilities [2].

Mechanistically, quinacrine’s acridine scaffold enabled DNA intercalation and inhibition of phospholipase A2, while its effects on NF-κB and p53 pathways underpinned anticancer investigations. This versatility positioned it as a prototype for drug repurposing [2].

Table 2: Evolution of Quinacrine Hydrochloride’s Therapeutic Applications

EraPrimary ApplicationKey Clinical Findings
1930s–1945Malaria prophylaxisEfficacy in 3+ million soldiers; superior to quinine
1950s–1970sLupus erythematosus>75% improvement in skin lesions across cohort studies
1980s–2000sOncology/ImmunologySclerosing agent for malignant effusions; immunomodulatory effects
2010s–PresentRepurposing trialsActivity in prion diseases and prostate cancer (clinical trials)

Regulatory Milestones: Food and Drug Administration Evaluations and 503A/503B Bulks List Controversies

Quinacrine hydrochloride’s regulatory journey reflects tensions between historical efficacy data and contemporary safety standards. In 2016, Professional Compounding Centers of America nominated quinacrine for inclusion on the Food and Drug Administration’s 503A Bulk Drug Substances List, which governs traditional compounding pharmacies. The Pharmacy Compounding Advisory Committee and Office of New Drugs raised concerns that generalists might prescribe it "at higher doses or for alternative indications" beyond its established use for rheumatic skin diseases. Consequently, the committee voted against inclusion [1] [3].

However, Food and Drug Administration evaluations acknowledged its legacy in lupus treatment. In March 2021, the agency proposed a final rule recognizing quinacrine hydrochloride’s clinical need for cutaneous lupus erythematosus, citing its "long history of use in compounding" and "significant body of literature" [1]. This culminated in a landmark April 2023 decision adding quinacrine hydrochloride to the 503B Bulks List—restricted to oral use only—for outsourcing facilities. Concurrently, it remained under interim policy for 503A pharmacies with the restriction "(except for intrauterine administration)" [1] [3].

Table 3: Key Food and Drug Administration Regulatory Milestones for Quinacrine Hydrochloride

YearRegulatory ActionOutcomeRationale
2016503A nominationRejected by Pharmacy Compounding Advisory CommitteeSafety concerns over off-label dosing/indications
2021Proposed 503B ruleApproved for evaluationRecognition of clinical need in cutaneous lupus erythematosus and historical data
2023503B Bulks List additionOral use permittedRisk-benefit assessment favoring autoimmune applications

These decisions underscore quinacrine hydrochloride’s unique status: it remains the only drug explicitly prohibited for intrauterine administration due to fibrosis risks but endorsed for compounding in autoimmune therapies. Market projections reflect this niche, with the quinacrine market valued at $150 million in 2024 and expected to reach $250 million by 2033, driven largely by compounding demand [3].

Properties

CAS Number

130-42-7

Product Name

Quinacrine hydrochloride

IUPAC Name

4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride

Molecular Formula

C23H31Cl2N3O

Molecular Weight

436.4 g/mol

InChI

InChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H

InChI Key

UKZANTJXIMWQCH-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl

Synonyms

Acrichine
Atabrine
Atebrin
Dihydrochloride, Quinacrine
Dimesylate, Quinacrine
Hydrochloride, Quinacrine
Mepacrine
Monoacetate, Quinacrine
Monohydrochloride, Quinacrine
Monomesylate, Quinacrine
Quinacrine
Quinacrine Dihydrochloride
Quinacrine Dihydrochloride, Dihydrate
Quinacrine Dihyrochloride, (R)-Isomer
Quinacrine Dihyrochloride, (S)-Isomer
Quinacrine Dimesylate
Quinacrine Hydrochloride
Quinacrine Monoacetate
Quinacrine Monohydrochloride
Quinacrine Monomesylate
Quinacrine, (+-)-Isomer
Quinacrine, (R)-Isomer
Quinacrine, (S)-Isome

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.